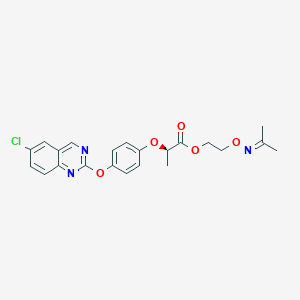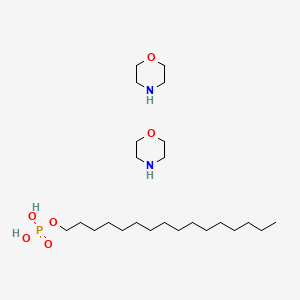
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring, a tetrahydro structure, and various functional groups including methoxy, dimethyl, and propyl groups
準備方法
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring, followed by the introduction of the tetrahydro structure and the functional groups. Common reagents used in the synthesis include naphthalene, ethylamine, and various catalysts. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production.
化学反応の分析
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinones, while reduction may yield tetrahydronaphthalene derivatives.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating the release and uptake of neurotransmitters. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride can be compared with other similar compounds, such as 1-Naphthalenemethanamine and 2-(1-Naphthyl)ethylamine These compounds share some structural similarities but differ in their functional groups and overall structure
特性
CAS番号 |
63766-03-0 |
|---|---|
分子式 |
C18H30ClNO |
分子量 |
311.9 g/mol |
IUPAC名 |
2-(7-methoxy-1-propyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-5-10-18(12-13-19(2)3)11-6-7-15-8-9-16(20-4)14-17(15)18;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
InChIキー |
KKIMIXKKWJENDC-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCC2=C1C=C(C=C2)OC)CC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















